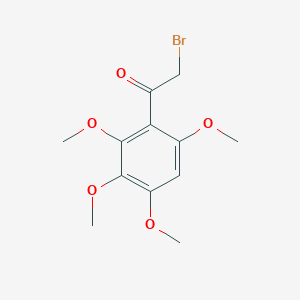
1-(Diethoxymethoxy)-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diethoxymethoxy)-2-methylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a benzene ring substituted with a diethoxymethoxy group and a methyl group
Métodos De Preparación
The synthesis of 1-(Diethoxymethoxy)-2-methylbenzene can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenol with diethyl carbonate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, leading to the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(Diethoxymethoxy)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the diethoxymethoxy group can be replaced by other substituents using reagents like halogens or nitrating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Diethoxymethoxy)-2-methylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(Diethoxymethoxy)-2-methylbenzene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic effects and toxicity profiles.
Comparación Con Compuestos Similares
1-(Diethoxymethoxy)-2-methylbenzene can be compared with other similar compounds such as:
1-(Methoxymethoxy)-2-methylbenzene: This compound has a methoxymethoxy group instead of a diethoxymethoxy group, leading to differences in reactivity and applications.
1-(Ethoxymethoxy)-2-methylbenzene:
1-(Diethoxymethoxy)-4-methylbenzene: The position of the methyl group on the benzene ring affects the compound’s reactivity and applications
Propiedades
Número CAS |
113439-55-7 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
1-(diethoxymethoxy)-2-methylbenzene |
InChI |
InChI=1S/C12H18O3/c1-4-13-12(14-5-2)15-11-9-7-6-8-10(11)3/h6-9,12H,4-5H2,1-3H3 |
Clave InChI |
LXIAWUWOENMZCO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(OCC)OC1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


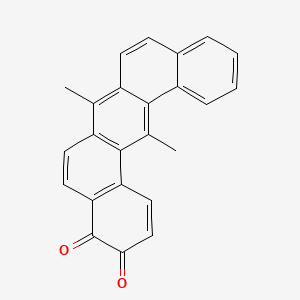
acetate](/img/structure/B14310976.png)
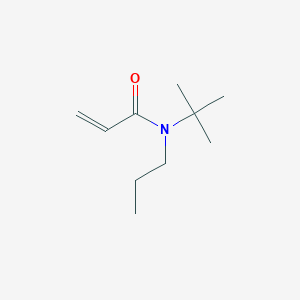
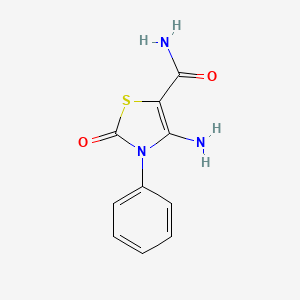
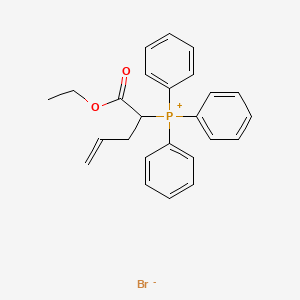
![2,4,9-Trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14310995.png)
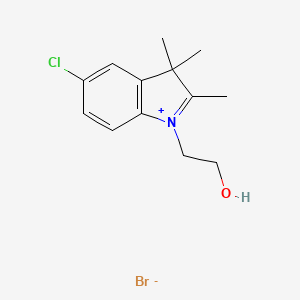
![N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14311023.png)
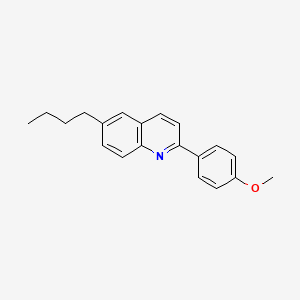
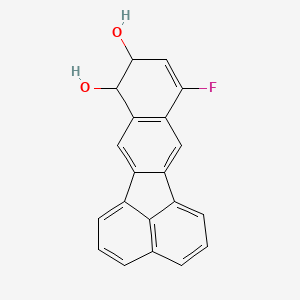

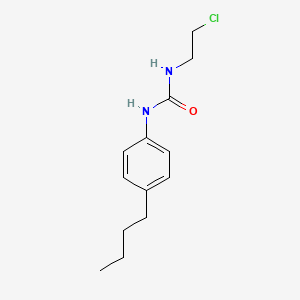
![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)
